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Compound of Interest

Compound Name: m-PEG16-Mal

Cat. No.: B15144898 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Methoxypolyethylene glycol-maleimide (m-PEG-Mal) reagents are pivotal tools in

bioconjugation, enabling the site-specific modification of proteins, peptides, and other

biomolecules.[1] This guide focuses on m-PEG16-Mal, a discrete PEGylation reagent featuring

16 ethylene glycol units, a terminal methoxy group for stability, and a reactive maleimide group

for thiol-specific conjugation. Its defined structure and molecular weight are crucial for creating

homogenous bioconjugates, a critical requirement for therapeutic applications and reproducible

research.[2][3]

Core Chemical Properties
m-PEG16-Mal is a hydrophilic molecule designed for high reactivity and selectivity in aqueous

environments. The methoxy-capped polyethylene glycol chain enhances the solubility and

biocompatibility of the molecule it is conjugated to, while minimizing steric hindrance.[4][5]

Table 1: Physicochemical Properties of m-PEG16-Mal and Related Compounds
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Property Value Source

Chemical Name Methoxy-PEG16-maleimide -

Synonyms m-PEG16-Mal -

Molecular Formula
C40H74N2O19 (example for a

related structure)

Molecular Weight
~800 - 900 Da (Varies slightly

based on linker)

Appearance
White to off-white solid or

viscous liquid

Solubility

Soluble in water and most

organic solvents (DMSO, DMF,

Chloroform)

Purity Typically >95%

| Storage Conditions| Store at -20°C, protected from light and moisture. | |

Note: The exact molecular formula and weight can vary between manufacturers based on the

specific linker chemistry used to attach the maleimide group.

Reactivity and Conjugation Chemistry
The utility of m-PEG16-Mal is centered on the high reactivity and specificity of the maleimide

group towards sulfhydryl (thiol) groups, which are primarily found on cysteine residues in

proteins.

The Thiol-Maleimide Reaction (Michael Addition)

The core reaction is a Michael addition, where the nucleophilic thiol group attacks the electron-

deficient carbon-carbon double bond of the maleimide ring. This forms a stable, covalent

thioether bond, effectively linking the PEG chain to the target molecule. This reaction is highly

efficient and is considered a type of "click chemistry" due to its speed, selectivity, and mild

reaction conditions.
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Reactants

Product
m-PEG₁₆-Maleimide

m-PEG₁₆-S-Biomolecule
(Stable Thioether Bond)

pH 6.5 - 7.5
Michael Addition

Biomolecule-SH
(e.g., Cysteine)

Click to download full resolution via product page

Figure 1: Thiol-Maleimide conjugation via Michael addition.

Key Reaction Parameters

The efficiency and specificity of the conjugation are highly dependent on experimental

conditions. Controlling these parameters is crucial for maximizing yield and minimizing side

reactions.

Table 2: Recommended Reaction Conditions for Thiol-Maleimide Conjugation
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Parameter
Recommended
Range/Value

Rationale & Notes Source

pH 6.5 - 7.5

Optimal for
selective reaction
with thiols. At pH >
7.5, reactivity with
amines (e.g.,
lysine) increases.
At pH < 6.5, the
reaction rate slows.

Temperature
Room Temperature

(20-25°C) or 4°C

Reaction proceeds

efficiently at room

temperature. Lower

temperatures (4°C)

can be used for

overnight reactions to

minimize protein

degradation.

Buffer
Phosphate (PBS),

HEPES, Tris

Buffers should be free

of thiols.

Molar Excess

10- to 20-fold excess

of m-PEG-Mal over

thiol

A molar excess drives

the reaction to

completion, ensuring

all available thiols are

PEGylated.

| Reaction Time | 2 - 4 hours at RT; Overnight at 4°C | Reaction is typically rapid, but longer

times can ensure higher conjugation efficiency. | |

Side Reactions and Stability Considerations

While the thiol-maleimide reaction is robust, researchers must be aware of potential side

reactions that can impact the final product's homogeneity and stability.
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Hydrolysis of the Maleimide Ring: The maleimide ring is susceptible to hydrolysis, especially

at pH values above 7.5. This ring-opening reaction forms a maleamic acid derivative that is

unreactive towards thiols. Therefore, it is critical to use freshly prepared aqueous solutions of

m-PEG16-Mal and to perform the conjugation within the recommended pH range.

Reactant Product

m-PEG₁₆-Maleimide
(Reactive)

Maleamic Acid Derivative
(Unreactive)

+ H₂O
(pH > 7.5)

Click to download full resolution via product page

Figure 2: Hydrolysis of the maleimide ring, an undesirable side reaction.

Reaction with Amines: At pH levels above 7.5, the maleimide group can begin to react with

primary amines, such as the side chain of lysine. At pH 7.0, the reaction with thiols is

approximately 1,000 times faster than with amines, highlighting the importance of pH control

for chemoselectivity.

Thiazine Rearrangement: When conjugating to an unprotected N-terminal cysteine, the

resulting succinimide ring can be susceptible to a nucleophilic attack from the N-terminal

amine. This can lead to a thiazine rearrangement, forming a six-membered ring product. This

side reaction is more pronounced at higher pH values.

Retro-Michael Reaction: The thioether bond formed, while generally stable, can undergo a

slow retro-Michael reaction, leading to dissociation of the conjugate. This has implications for

the long-term stability of antibody-drug conjugates (ADCs) in vivo, where it can lead to

"payload migration."

Experimental Protocols
General Protocol for Protein PEGylation with m-PEG16-Mal

This protocol provides a general workflow for conjugating m-PEG16-Mal to a protein containing

accessible cysteine residues.
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1. Prepare Protein Solution

3. Mix & Incubate
(pH 6.5-7.5, 2-4h at RT)

2. Prepare m-PEG16-Mal Solution

4. Quench Reaction
(e.g., add free cysteine)

5. Purify Conjugate
(e.g., SEC, IEX)

6. Characterize Product
(SDS-PAGE, MS, HPLC)

Click to download full resolution via product page

Figure 3: General experimental workflow for protein PEGylation.

Methodologies:

Prepare Protein Solution:

Dissolve the protein in a thiol-free buffer (e.g., PBS, HEPES) at pH 7.0-7.5.

If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols,

add a 10-fold molar excess of a reducing agent like TCEP (Tris(2-

carboxyethyl)phosphine). Incubate for 30-60 minutes at room temperature. Note: Avoid

DTT as its free thiol will compete with the protein for the maleimide. TCEP is preferred as

it does not contain a free thiol.

Remove the excess reducing agent using a desalting column if necessary.
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Prepare m-PEG16-Mal Solution:

Immediately before use, dissolve the m-PEG16-Mal in the same reaction buffer or a

compatible solvent like anhydrous DMSO. For example, create a 10 mM stock solution.

Conjugation Reaction:

Add a 10- to 20-fold molar excess of the m-PEG16-Mal solution to the protein solution.

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with

gentle stirring. The reaction is best performed under an inert gas (e.g., nitrogen or argon)

to prevent re-oxidation of thiols into disulfide bonds.

Quench Reaction (Optional):

To stop the reaction and consume any excess m-PEG16-Mal, add a small molecule thiol

like 2-mercaptoethanol or L-cysteine to the mixture and incubate for an additional 30

minutes.

Purification of the Conjugate:

Remove the unreacted m-PEG16-Mal and quenching agent, and separate the PEGylated

protein from the unreacted protein.

Size Exclusion Chromatography (SEC) is a common method for separating the larger

PEG-protein conjugate from smaller reactants.

Ion Exchange Chromatography (IEX) can also be effective if the PEGylation alters the

protein's net charge.

Dialysis can be used to remove small molecule impurities.

Characterization of the Conjugate:

SDS-PAGE: A successful conjugation will show a shift in the molecular weight of the

protein band.
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Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the exact

mass of the conjugate and determine the degree of PEGylation.

HPLC: Reversed-phase or size-exclusion HPLC can be used to assess the purity and

homogeneity of the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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